molecular formula C20H22BrClO4 B4953313 1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

Cat. No.: B4953313
M. Wt: 441.7 g/mol
InChI Key: UZLDJAVJHQQTDH-ONEGZZNKSA-N
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Description

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups

Preparation Methods

The synthesis of 1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Etherification: This involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form the corresponding ethoxy derivative.

    Methoxylation: The ethoxy derivative is then reacted with methanol in the presence of a catalyst to introduce the methoxy group.

Chemical Reactions Analysis

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrClO4/c1-3-4-15-5-7-19(20(13-15)23-2)26-12-10-24-9-11-25-18-8-6-16(22)14-17(18)21/h3-8,13-14H,9-12H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLDJAVJHQQTDH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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